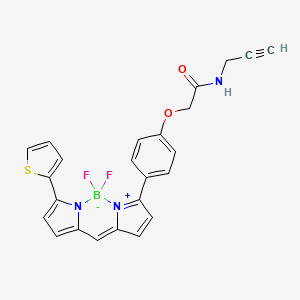

BDP TR alkyne

Overview

Description

BDP TR alkyne is a borondipyrromethene fluorophore for the ROX channel . It’s a universal fluorophore that can be used for microscopy, fluorescence polarization assay, and other applications . This derivative is a terminal alkyne for copper-catalyzed Click chemistry .

Molecular Structure Analysis

The molecular formula of this compound is C24H18N3BF2O2S . Its molecular weight is 461.29 . The structure of this compound is not explicitly provided in the search results.Physical And Chemical Properties Analysis

This compound is a dark-colored solid . It has good solubility in DMF, DMSO, and DCM . Its excitation/absorption maximum is at 589 nm, and its emission maximum is at 616 nm . The fluorescence quantum yield is 0.9 .Scientific Research Applications

Light-Induced Electron Transfer in BODIPY-C60 Dyad

- Study Overview : This research explored a BODIPY-based donor-acceptor dyad involving a fullerene acceptor. The BDP-C60 dyad, post-functionalized with an alkyne moiety, exhibited interesting photophysical properties, studied through various spectroscopic techniques. This study highlights the potential of BDP in designing molecules for electron transfer applications.

- Reference : (Tran et al., 2020).

Rhodium-Catalyzed Hydroformylation

- Study Overview : This research involved the reaction of rhodium complexes with styrene, identifying intermediates in rhodium-catalyzed hydroformylation. The study of these rhodium alkyl and acyl complexes provides insights into the catalytic process, where BDP ligands play a crucial role.

- Reference : (Nelsen & Landis, 2013).

Synthesis and Photostability of Benzodipyrenes

- Study Overview : This study focuses on the synthesis of benzodipyrenes (BDPs) and their structural and photophysical properties. BDPs exhibit unique characteristics such as blueshifted absorbance and good stability, suggesting their potential in material science applications.

- Reference : (Yang et al., 2018).

Flame Retardancy in Poly(butylene terephthalate)

- Study Overview : The use of bisphenol A bis(diphenyl phosphate) (BDP) as a flame-retardant additive in poly(butylene terephthalate) was explored. The study investigates how BDP affects the degradation mechanism and the structure of the residue, offering insights into its application in enhancing material safety.

- Reference : (Balabanovich, 2004).

Properties

IUPAC Name |

2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]-N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BF2N3O2S/c1-2-13-28-24(31)16-32-20-9-5-17(6-10-20)21-11-7-18-15-19-8-12-22(23-4-3-14-33-23)30(19)25(26,27)29(18)21/h1,3-12,14-15H,13,16H2,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAIVGWGVIETRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCC#C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,5-Difluoro-4-[[3-[5-methoxy-4-[(3-methoxypyridin-4-yl)amino]pyrimidin-2-yl]indazol-1-yl]methyl]phenoxy]ethanol](/img/structure/B605927.png)

![6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione](/img/structure/B605933.png)

![2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605934.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)

![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)